Urumin (trifluoroacetate salt)
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Overview
Description
Urumin (trifluoroacetate salt) is a naturally occurring 27-amino acid virucidal host defense peptide. It was discovered and isolated from the skin of the frog species Hydrophylax bahuvistara, found in South India. This compound has shown significant antiviral activity, particularly against the human influenza A virus .
Preparation Methods
The synthesis of Urumin (trifluoroacetate salt) involves the isolation of the peptide from the frog’s skin. The peptide is then purified and converted into its trifluoroacetate salt form. Industrial production methods typically involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Chemical Reactions Analysis
Urumin (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s amino acid residues, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its antiviral properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Urumin (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Urumin is studied for its role in host defense mechanisms and its interaction with viral particles.
Medicine: Its antiviral properties make it a potential candidate for developing new antiviral drugs, particularly against influenza A virus.
Industry: Urumin can be used in the development of antiviral coatings and treatments for surfaces to prevent the spread of influenza
Mechanism of Action
The exact mechanism of action of Urumin (trifluoroacetate salt) is not fully understood. it is known to inhibit viral growth by physically destroying influenza A virions. This destruction is believed to occur through the interaction of Urumin with the viral envelope, leading to the disintegration of the virus particles. Urumin specifically targets the H1 hemagglutinin stalk in the influenza virus, which is crucial for the virus’s ability to infect host cells .
Comparison with Similar Compounds
Urumin (trifluoroacetate salt) is unique due to its specific antiviral activity against influenza A virus. Similar compounds include other antiviral peptides and host defense peptides, such as:
Defensins: These are small cysteine-rich peptides with broad-spectrum antimicrobial activity.
Cathelicidins: These peptides have antimicrobial and immunomodulatory functions.
Magainins: These are antimicrobial peptides isolated from the skin of frogs, similar to Urumin.
Compared to these peptides, Urumin’s specificity for the H1 hemagglutinin stalk and its ability to physically destroy virions make it a unique and promising antiviral agent .
Properties
Molecular Formula |
C129H198N42O35S2 |
---|---|
Molecular Weight |
2961.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C129H198N42O35S2/c1-13-63(6)100(133)125(204)171-43-27-37-92(171)122(201)163-80(44-62(4)5)112(191)154-76(34-24-40-141-127(134)135)106(185)145-54-96(177)149-66(9)103(182)157-82(46-71-30-20-17-21-31-71)117(196)170-102(65(8)15-3)124(203)164-86(50-95(132)176)108(187)147-56-98(179)153-77(35-25-41-142-128(136)137)109(188)159-83(47-72-52-144-75-33-23-22-32-74(72)75)114(193)162-87(51-99(180)181)116(195)166-88(57-172)118(197)156-79(38-39-93(130)174)111(190)168-91(60-208)121(200)160-84(48-73-53-140-61-148-73)115(194)155-78(36-26-42-143-129(138)139)110(189)158-81(45-70-28-18-16-19-29-70)113(192)165-89(58-173)119(198)161-85(49-94(131)175)107(186)146-55-97(178)150-67(10)105(184)169-101(64(7)14-2)123(202)151-68(11)104(183)167-90(59-207)120(199)152-69(12)126(205)206/h16-23,28-33,52-53,61-69,76-92,100-102,144,172-173,207-208H,13-15,24-27,34-51,54-60,133H2,1-12H3,(H2,130,174)(H2,131,175)(H2,132,176)(H,140,148)(H,145,185)(H,146,186)(H,147,187)(H,149,177)(H,150,178)(H,151,202)(H,152,199)(H,153,179)(H,154,191)(H,155,194)(H,156,197)(H,157,182)(H,158,189)(H,159,188)(H,160,200)(H,161,198)(H,162,193)(H,163,201)(H,164,203)(H,165,192)(H,166,195)(H,167,183)(H,168,190)(H,169,184)(H,170,196)(H,180,181)(H,205,206)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t63-,64-,65-,66-,67-,68-,69-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-/m0/s1 |
InChI Key |
QLPKBNCTTOVOBP-QZGABZBFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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